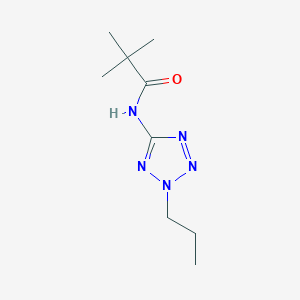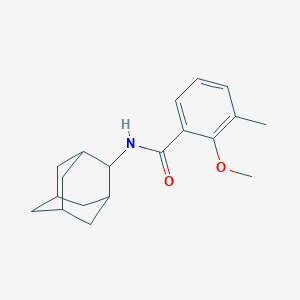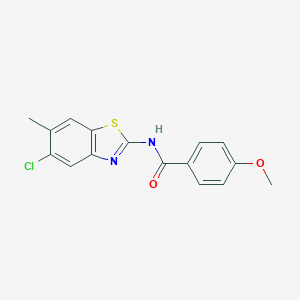![molecular formula C21H20N2O2 B244911 N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
N-[2-(4-morpholinyl)phenyl]-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)phenyl]-2-naphthamide, also known as MNPA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. MNPA belongs to the class of naphthamides, which are a group of compounds that have been shown to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-morpholinyl)phenyl]-2-naphthamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines and cancer cell growth.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]-2-naphthamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. N-[2-(4-morpholinyl)phenyl]-2-naphthamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-morpholinyl)phenyl]-2-naphthamide is its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. However, one of the limitations of N-[2-(4-morpholinyl)phenyl]-2-naphthamide is its potential toxicity. More research is needed to determine the safety and efficacy of N-[2-(4-morpholinyl)phenyl]-2-naphthamide in humans.
Direcciones Futuras
There are several future directions for research on N-[2-(4-morpholinyl)phenyl]-2-naphthamide. One area of research is the development of N-[2-(4-morpholinyl)phenyl]-2-naphthamide derivatives that have improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-[2-(4-morpholinyl)phenyl]-2-naphthamide and its potential targets. Finally, more research is needed to determine the safety and efficacy of N-[2-(4-morpholinyl)phenyl]-2-naphthamide in humans.
Métodos De Síntesis
N-[2-(4-morpholinyl)phenyl]-2-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-naphthoyl chloride with 4-morpholineaniline in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-[2-(4-morpholinyl)phenyl]-2-naphthamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C21H20N2O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-10-9-16-5-1-2-6-17(16)15-18)22-19-7-3-4-8-20(19)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24) |
Clave InChI |
FQUPCVCPYBIZAT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Solubilidad |
0.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)
![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244854.png)